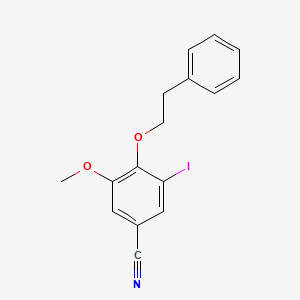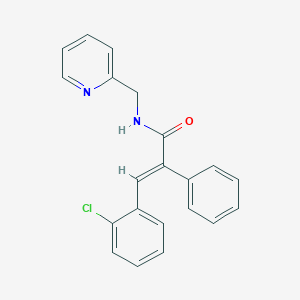
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,3-bis(4-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,3-bis(4-nitrophenyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BNPP and is commonly used as a reagent for detecting proteases and other enzymes.
作用機序
The mechanism of action of BNPP involves the reaction of BNPP with proteases and other enzymes. BNPP is cleaved by proteases and other enzymes, resulting in the release of 4-nitroaniline. The release of 4-nitroaniline can be detected using spectrophotometry, allowing for the quantification of protease activity.
Biochemical and Physiological Effects:
BNPP does not have any known biochemical or physiological effects on humans or animals. However, BNPP can be toxic if ingested or inhaled, and appropriate safety precautions should be taken when handling this compound.
実験室実験の利点と制限
The advantages of using BNPP in lab experiments include its high sensitivity and specificity for detecting proteases and other enzymes. BNPP is also relatively easy to use and can be detected using spectrophotometry. The limitations of using BNPP in lab experiments include its potential toxicity and the need for appropriate safety precautions when handling this compound.
将来の方向性
There are several future directions for BNPP research, including the development of new protease substrates, the optimization of enzyme kinetics studies, and the identification of new protease inhibitors. Additionally, BNPP could be used in drug discovery to identify new compounds that inhibit proteases and other enzymes. Further research is needed to fully explore the potential applications of BNPP in scientific research.
In conclusion, BNPP is a chemical compound that has numerous scientific research applications, including protease detection, enzyme kinetics, and drug discovery. The synthesis of BNPP is a complex process that involves several steps. The mechanism of action of BNPP involves the reaction of BNPP with proteases and other enzymes, resulting in the release of 4-nitroaniline. BNPP has potential advantages and limitations for lab experiments, and there are several future directions for BNPP research.
合成法
The synthesis of BNPP is a complex process that involves several steps. The first step involves the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of acetic anhydride to form 3-nitrophenylpropanedioic acid. The second step involves the reaction of 3-nitrophenylpropanedioic acid with thionyl chloride to form 3-nitrophenylpropanoyl chloride. The third step involves the reaction of 3-nitrophenylpropanoyl chloride with 1,3-dihydro-2H-isoindole-1,3-dione to form BNPP.
科学的研究の応用
BNPP has numerous scientific research applications, including protease detection, enzyme kinetics, and drug discovery. BNPP is commonly used as a substrate for detecting proteases such as trypsin, chymotrypsin, and thrombin. The reaction of BNPP with proteases results in the release of 4-nitroaniline, which can be detected using spectrophotometry. BNPP is also used in enzyme kinetics studies to determine the kinetics of enzyme-catalyzed reactions. Additionally, BNPP has potential applications in drug discovery due to its ability to inhibit proteases and other enzymes.
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N,3-bis(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O7/c28-21(24-15-7-11-17(12-8-15)27(33)34)20(13-14-5-9-16(10-6-14)26(31)32)25-22(29)18-3-1-2-4-19(18)23(25)30/h1-12,20H,13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXSVNKUSMDKLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindol-2-yl)-N,3-bis(4-nitrophenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]terephthalate](/img/structure/B5112304.png)

![3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5112315.png)

acetate](/img/structure/B5112328.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5112336.png)
![dimethyl 2-[(butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5112344.png)

![[(1-butyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B5112371.png)
![3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5112376.png)

![5-[4-(allyloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5112402.png)
![3-(2-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5112407.png)
